molecular formula C7H7LiN2O3 B6222560 lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate CAS No. 2758004-23-6

lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

Katalognummer B6222560
CAS-Nummer: 2758004-23-6
Molekulargewicht: 174.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate, also known as lithium cyclopropane carboxylate (LiCPC), is an organic compound used in the synthesis of various pharmaceuticals and other compounds. LiCPC is an important reagent for the synthesis of heterocyclic compounds, and has been used in a variety of applications, including drug discovery and development, materials science, and biochemistry. LiCPC has been studied extensively for its potential use in medical applications, and is currently being investigated for its potential therapeutic effects in the treatment of certain diseases.

Wissenschaftliche Forschungsanwendungen

LiCPC has been studied extensively in the field of medicinal chemistry, and is currently being investigated for its potential therapeutic effects in the treatment of certain diseases. LiCPC has been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease, among other conditions. LiCPC has also been studied for its potential use in the treatment of inflammation, and for its potential as an anti-inflammatory agent. LiCPC has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

Wirkmechanismus

LiCPC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, LiCPC reduces the production of prostaglandins, which are involved in inflammation, pain, and other processes. LiCPC also acts as an antioxidant, and has been shown to reduce oxidative stress in cells.
Biochemical and Physiological Effects
LiCPC has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in various animal models. LiCPC has also been shown to reduce the production of pro-inflammatory cytokines, and to reduce the expression of certain pro-inflammatory genes. LiCPC has also been shown to reduce the production of reactive oxygen species, and to reduce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using LiCPC in laboratory experiments is its relatively low cost and availability. LiCPC is also relatively easy to synthesize, and can be readily obtained from chemical suppliers. However, LiCPC is a relatively unstable compound, and must be handled with care to avoid degradation. Additionally, LiCPC is a relatively potent compound, and must be used with caution to avoid potential toxicity.

Zukünftige Richtungen

Future research into the use of LiCPC could focus on its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research into the biochemical and physiological effects of LiCPC could be conducted to better understand its potential therapeutic effects. Furthermore, research into the potential toxicity of LiCPC could be conducted to better understand its safety profile. Finally, further research into the synthesis and optimization of LiCPC could be conducted to improve its availability and cost-effectiveness.

Synthesemethoden

LiCPC is synthesized by the reaction of lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate cyclopropane carboxylate with an alkyl halide. The reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as an amine or a transition metal complex. The reaction is typically carried out at a temperature of between 0 and 50 degrees Celsius.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid. This acid is then reacted with lithium hydroxide to form the final product, lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate.", "Starting Materials": [ "3-methyl-1,2,4-oxadiazole-5-carboxylic acid", "cyclopropanecarbonyl chloride", "base", "lithium hydroxide" ], "Reaction": [ "Step 1: React 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base to form 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid.", "Step 2: React 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylic acid with lithium hydroxide to form lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate." ] }

CAS-Nummer

2758004-23-6

Produktname

lithium(1+) 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropane-1-carboxylate

Molekularformel

C7H7LiN2O3

Molekulargewicht

174.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.